n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
Description
Foundational Discoveries in Pyrimidine Chemistry
Pyrimidine chemistry originated in the 19th century with the isolation of naturally occurring derivatives. Early observations included the identification of alloxan, a pyrimidine trione found in urine, and the discovery of barbituric acid by Adolf von Baeyer in 1864. However, the first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by French chemist Edouard Grimaux, who condensed urea with malonic acid in the presence of phosphorus oxychloride to produce barbituric acid. This reaction established the feasibility of constructing the pyrimidine ring system from simpler precursors, paving the way for systematic exploration.
In 1884, German chemist Adolf Pinner advanced the field by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner’s 1885 proposal of the name “pyrimidin” (later anglicized to pyrimidine) and his structural elucidation of the parent compound marked a turning point in heterocyclic chemistry. The definitive synthesis of unsubstituted pyrimidine was accomplished in 1900 by Siegmund Gabriel and James Colman, who reduced 2,4,6-trichloropyrimidine with zinc dust, thereby establishing a reliable route to the core scaffold.
These foundational efforts revealed the pyrimidine ring’s aromatic stability and capacity for diverse substitution, properties that would later prove critical in drug design. Early derivatives, such as thymine and cytosine, underscored the biological relevance of pyrimidines as nucleic acid constituents.
Table 1: Key Milestones in Early Pyrimidine Chemistry
| Year | Discovery/Innovation | Key Contributors |
|---|---|---|
| 1864 | Isolation of alloxan | Unknown |
| 1879 | Synthesis of barbituric acid | Edouard Grimaux |
| 1885 | Structural proposal of pyrimidine | Adolf Pinner |
| 1900 | Synthesis of parent pyrimidine | Siegmund Gabriel, James Colman |
Emergence of Nitropyrimidines in Targeted Drug Design
The introduction of nitro groups into pyrimidine scaffolds emerged as a strategic modification to enhance bioactivity. Nitration at the 5-position of pyrimidine, as seen in 5-nitropyrimidine (C₄H₃N₃O₂), imposes electron-withdrawing effects that polarize the ring, improving interactions with biological targets. This modification gained prominence in the 21st century with the development of GPR119 agonists for metabolic disorders. For instance, 5-nitropyrimidine derivatives bearing endo-azabicyclic substituents exhibited nanomolar potency as GPR119 agonists, with optimized compounds such as isopropyl carbamate 8 achieving EC₅₀ values of 0.6 nM.
Nitropyrimidines also feature in anticancer agent development. The pyrimidodiazepine-based polyheterocycles reported in 2024 demonstrated selective inhibition of protein-protein interactions (PPIs), such as the human leucyl-tRNA synthetase (LRS)–RagD complex, which regulates mTORC1 signaling. The nitro group’s electron-deficient nature facilitates π-stacking with aromatic residues in hydrophobic binding pockets, while its hydrogen-bonding capacity enhances target engagement.
Table 2: Representative Nitropyrimidine-Based Therapeutics
| Compound Class | Biological Target | Key Modification | Activity |
|---|---|---|---|
| Pyrimidodiazepines | LRS–RagD PPI | 5-Nitro substitution | Anticancer |
| Endo-azabicyclic derivatives | GPR119 receptor | 2-Fluoroaryl at C4 | Antidiabetic |
Role of N-Alkylation in Bioactive Molecule Development
N-Alkylation of pyrimidine amines has been instrumental in optimizing pharmacokinetic and pharmacodynamic properties. Early methods relied on classical alkylation agents like alkyl halides, but modern approaches employ transition-metal catalysis for regioselectivity. For example, the [Cp*IrCl₂]₂/NaOH system enables direct N-alkylation of 2-aminopyrimidines with alcohols, achieving 71–96% yields and complete regioselectivity. This atom-economical method avoids stoichiometric waste and aligns with green chemistry principles.
In the context of nitropyrimidines, N,N-dimethylation at the 2-position enhances membrane permeability while reducing metabolic degradation. The compound N²,N²-dimethyl-5-nitropyrimidine-2,4-diamine exemplifies this strategy, where dimethylation of the exocyclic amine improves solubility and target affinity. Such modifications are critical in balancing lipophilicity and polarity for central nervous system (CNS) penetration or oral bioavailability.
Table 3: Impact of N-Alkylation on Pyrimidine Bioactivity
Properties
IUPAC Name |
2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-10(2)6-8-3-4(11(12)13)5(7)9-6/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIXYNSEBOBXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965229 | |
| Record name | 6-Imino-N,N-dimethyl-5-nitro-1,6-dihydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-84-4 | |
| Record name | N2,N2-Dimethyl-5-nitro-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC81185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Imino-N,N-dimethyl-5-nitro-1,6-dihydropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of N2,N2-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: N2,N2-Dimethyl-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of protein and enzyme interactions.
Drug Discovery: Utilized in the identification and synthesis of novel drug molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is not yet fully understood. it is believed to act as a proton donor, transferring a proton from the nitro group to the amine group. This proton transfer results in the formation of a positively charged nitrogen atom, which can then interact with other molecules in the vicinity. It is also thought to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The following table compares N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine with structurally related pyrimidine-2,4-diamine derivatives:
*Estimated based on substituent contributions.
Key Observations:
Molecular Weight and Complexity :
- The target compound has the simplest structure (MW: 183.17), while derivatives like the bis-nitropyridinyl analog (MW: 427.29) and piperidinyl-substituted analog (MW: 337.42) exhibit higher molecular weights due to bulky substituents . Increased complexity may enhance target binding in drug design but reduce synthetic accessibility.
Melting Points :
- The nitro group in the bis-nitropyridinyl analog (Entry 2) contributes to a high melting point (241–243°C), likely due to extensive hydrogen bonding (N–H···O/N) and π-stacking . The target compound’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity from dimethyl substitution.
Lipophilicity and Solubility :
Crystallographic and Stability Data
- Hydrogen Bonding : The nitro group in the target compound likely participates in N–H···O interactions, as seen in ’s nitropyridine derivatives, stabilizing crystal lattices .
Biological Activity
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, which are known for various biological activities. The presence of nitro and dimethyl groups at specific positions on the pyrimidine ring can influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains. In a study by Jafar et al., new derivatives of pyrimidines were synthesized and tested for their antimicrobial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. According to a study focused on urea derivatives, certain pyrimidine analogs displayed potent inhibition against Plasmodium falciparum, the causative agent of malaria . These findings suggest that this compound could be a candidate for further exploration in antimalarial drug development.
Cancer Research
In cancer research, inhibitors targeting specific kinases have gained attention. The extracellular signal-related kinase 5 (ERK5) pathway is implicated in cancer cell proliferation and survival. Compounds with structural similarities to this compound have been studied for their ability to inhibit ERK5 activity, presenting a potential avenue for cancer treatment . Further optimization of these compounds has led to nanomolar inhibitors with improved selectivity and potency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as proliferation and survival.
- DNA Interaction : Pyrimidines are known to interact with DNA and RNA, potentially affecting gene expression and cellular function.
- Cell Membrane Disruption : Some studies suggest that antimicrobial activity may stem from the ability of pyrimidines to disrupt bacterial cell membranes.
Case Studies
- Antimalarial Efficacy : A recent study reported that modified pyrimidines exhibited IC50 values in the low micromolar range against P. falciparum strains . The structure-activity relationship (SAR) indicated that modifications at the 5-position significantly impacted potency.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.22 | 55 |
| Compound B | 0.32 | 8.8 |
Q & A
Q. What are the standard synthetic routes for preparing N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, and what reagents are typically employed?
The synthesis involves multi-step reactions starting from pyrimidine derivatives. Key steps include nitration, alkylation, and amination. For example, nitration may use nitric acid, while alkylation employs alkyl halides (e.g., methyl iodide for dimethylation). Controlled conditions (temperature, solvent polarity) are critical to avoid side reactions. Yields can be optimized by stepwise purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm substituent positions and purity.
- FT-IR : Identify functional groups (e.g., nitro, amine).
- Single-crystal X-ray diffraction : Resolve molecular geometry, hydrogen bonding (e.g., intramolecular N–H⋯N interactions), and dihedral angles between the pyrimidine core and substituents .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Standard protocols include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans).
- Zone of inhibition assays : Compare efficacy to reference antibiotics (e.g., ampicillin).
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps.
- Temperature control : Lower temperatures (~0–5°C) during nitration to suppress decomposition.
- Workup strategies : Quench reactions with ice-cold water to precipitate crude product, followed by solvent extraction .
Q. What computational methods are used to predict the physicochemical properties and reactivity of this compound?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.
- Molecular Dynamics (MD) Simulations : Study solvation effects and stability in biological matrices .
Q. How do structural modifications (e.g., substituent variations) impact the anticancer activity of pyrimidine-2,4-diamine derivatives?
- SAR Studies : Compare IC50 values against cancer cell lines (e.g., MCF-7, HeLa) for derivatives with substituents like halogens, methoxy, or aryl groups.
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and kinase inhibition (e.g., EGFR, VEGFR2).
- Crystallographic data : Correlate substituent orientation (e.g., dihedral angles) with binding affinity to target proteins .
Q. How can contradictory biological activity data between similar pyrimidine derivatives be resolved?
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., nitro group position vs. antimicrobial potency).
- In silico docking : Compare binding modes in target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
- Experimental validation : Replicate assays under standardized conditions (pH, cell density) to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
